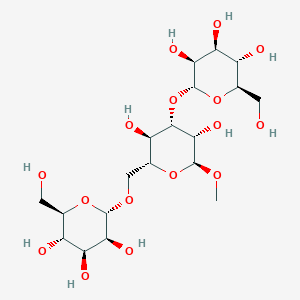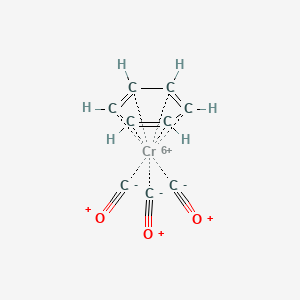
2-(tert-Butoxy)-1,3-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxy)-1,3-dichlorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two chlorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1,3-dichlorobenzene typically involves the introduction of the tert-butoxy group to a dichlorobenzene precursor. One common method is the reaction of 1,3-dichlorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .
化学反応の分析
Types of Reactions
2-(tert-Butoxy)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the tert-butoxy group.
Common Reagents and Conditions
Substitution: Potassium tert-butoxide is commonly used as a reagent for substitution reactions due to its strong basicity and nucleophilicity.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, oxidized tert-butyl compounds, and reduced benzene derivatives.
科学的研究の応用
2-(tert-Butoxy)-1,3-dichlorobenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-(tert-Butoxy)-1,3-dichlorobenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol, which can further participate in biochemical reactions. The chlorine atoms can be involved in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different functional properties.
Sodium tert-butoxide: A strong base with a tert-butoxy group, used in various organic reactions.
特性
分子式 |
C10H12Cl2O |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
1,3-dichloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChIキー |
MUZXNPCPMVFKRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


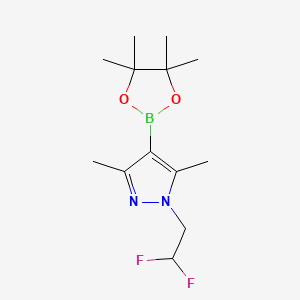

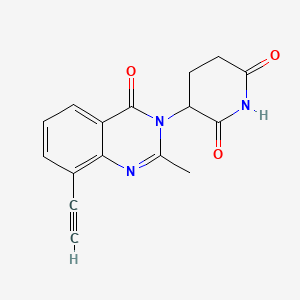
![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
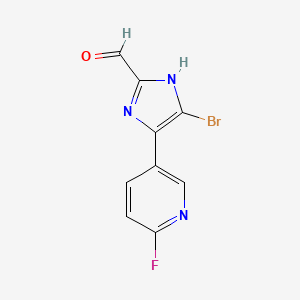

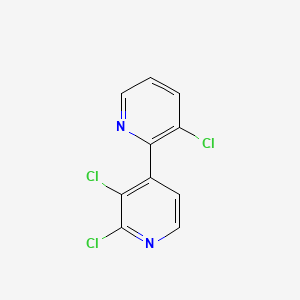
![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)
